p-Tolylmercuric acetate
Description
Properties
CAS No. |
2440-35-9 |
|---|---|
Molecular Formula |
C9H10HgO2 |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
(4-methylphenyl)mercury(1+);acetate |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Hg+].CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies of P Tolylmercuric Acetate
Established Synthetic Routes to p-Tolylmercuric Acetate (B1210297)
The synthesis of arylmercuric compounds like p-tolylmercuric acetate can be achieved through several established chemical pathways. These methods primarily involve the formation of a carbon-mercury bond with a toluene-derived aryl group.
Direct mercuration is a primary method for synthesizing arylmercury compounds. wikipedia.orgwikiwand.com This electrophilic substitution reaction involves the direct treatment of an aromatic hydrocarbon with a mercury(II) salt. wikipedia.org For the synthesis of this compound, toluene (B28343) is reacted directly with mercuric acetate. orgsyn.orglookchem.com The reaction typically involves refluxing a solution of mercuric acetate in toluene for several hours. lookchem.com This process leads to the substitution of a hydrogen atom on the aromatic ring with a -HgOAc group.
Electron-rich aromatic compounds, such as toluene, readily undergo mercuration when treated with mercuric acetate. wikipedia.orgwikiwand.com The reaction with toluene, however, produces a mixture of isomers, including the ortho, meta, and para products. lookchem.com The first reported mercuration of an aromatic ring, specifically benzene, was conducted by Otto Dimroth in 1898. wikipedia.orgwikiwand.com
Transmetalation offers an alternative route to organomercurials, involving the transfer of an organic group from one metal to another. This strategy is widely used in organometallic chemistry. General routes to organomercury compounds include alkylation with Grignard reagents and organolithium compounds. wikipedia.orgwikiwand.com
In the context of p-tolylmercury derivatives, a common approach is the reaction of a p-tolylboronic acid with a mercuric salt. For instance, p-tolylmercuric chloride can be prepared by treating p-tolylboric acid with mercuric chloride. orgsyn.org This method leverages the predictable reactivity of organoboron compounds to achieve a regioselective transfer of the p-tolyl group to the mercury center. The reaction between an arylmercuric halide and palladium chloride is another example of a transmetalation reaction, which is fundamental in palladium-catalyzed arylation of olefins. gla.ac.uk
Catalytic methods are being explored to improve the efficiency and selectivity of organomercury synthesis. While many mercuration reactions require stoichiometric amounts of the mercury salt, catalytic systems can offer advantages. For example, a novel approach involves the mercuration of N-(p-tolyl)acetamide using mercuric acetate, followed by chloride substitution, where catalytic acylation is used to improve regioselectivity.
Mercury(II) salts have been effectively used as catalysts in a variety of organic transformations, particularly in cyclization reactions of unsaturated compounds. beilstein-journals.org For instance, mercuric acetate has been used to catalyze the synthesis of furanose derivatives and γ-methylene butyrolactones from appropriate unsaturated precursors. beilstein-journals.org While not a direct synthesis of this compound, these examples demonstrate the potential for developing catalytic systems for arylmercurial synthesis.
Synthesis of Related Organomercurial Compounds
The synthesis of p-tolylmercuric chloride, a closely related and often more stable derivative, provides insight into the chemistry of p-tolylmercury compounds. Numerous methods for its preparation have been documented. orgsyn.org One prominent method involves the reaction of sodium p-toluenesulfinate with mercuric chloride in boiling water, which yields the product after desulfination. orgsyn.org
Other established routes to p-tolylmercuric chloride include:
The reaction of di-p-tolylmercury with mercuric chloride in alcohol. orgsyn.org
Heating the double salt of p-toluenediazonium chloride and mercuric chloride with copper powder in acetone. orgsyn.org
The reaction of p-bromotoluene with a sodium amalgam.
These varied synthetic pathways highlight the robust nature of the p-tolyl-mercury bond and the flexibility in choosing starting materials for accessing this class of compounds.
Challenges and Optimization in this compound Synthesis
The synthesis of this compound is not without its difficulties. Key challenges include controlling the regioselectivity of the reaction and managing the formation of inorganic and organic byproducts, which complicates purification and can reduce yields.
A significant challenge in the direct mercuration of toluene is the lack of complete regioselectivity. The reaction yields a mixture of ortho-, meta-, and para-tolylmercuric acetate isomers. lookchem.com While the para isomer is often the major product, considerable amounts of the meta isomer can also be formed. lookchem.com The use of a more reactive mercurating agent, such as mercuric trifluoroacetate (B77799) in trifluoroacetic acid, has been shown to produce a high proportion of the para isomer, but ortho and meta isomers are still present. researchgate.net
The following table details the isomer distribution from the mercuration of toluene under different reaction conditions.
| Mercurating Agent/Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source |
| Hg(TFA)₂ in TFA | 12.2 | 8.6 | 79.2 | researchgate.net |
| Hg(OAc)₂ in Toluene | 8 | 21 | 71 | lookchem.com |
Data is based on the analysis of the resulting mercuric chloride derivatives.
Another common issue in syntheses involving mercuric salts is the formation of inorganic byproducts. For example, in the synthesis of p-tolylmercuric chloride from p-toluenesulfinic acid, a large amount of calomel (B162337) (mercurous chloride, Hg₂Cl₂) is formed as a byproduct due to the reduction of mercuric chloride. orgsyn.org This necessitates additional purification steps, such as hot extraction with a solvent like xylene, to separate the desired organomercury product from the insoluble calomel. orgsyn.org
Yield Optimization Strategies
Optimizing the yield of this compound primarily involves manipulating reaction conditions to favor the formation of the desired para-isomer and minimize side reactions, such as the formation of other isomers or polymercurated products. lookchem.com Research into the mercuration of toluene provides data on how different synthetic approaches affect the product yield.
Key factors that can be adjusted to optimize the yield include the choice of solvent, the specific mercury salt and any co-reagents, reaction temperature, and duration. For instance, the "classical" method of refluxing mercuric acetate directly in an excess of toluene for an extended period has been reported to produce the corresponding mercury compound in high yield. tamildigitallibrary.in A different approach involves using a co-solvent like glacial acetic acid in the presence of a strong acid catalyst like perchloric acid, which can alter both the reaction rate and the isomer distribution. lookchem.com
The data below, derived from mechanistic studies, illustrates how changes in reaction parameters influence the outcome of the synthesis, which is typically measured after conversion to the more easily isolated tolylmercuric chlorides.
Table 1: Comparison of Reaction Conditions for Toluene Mercuration
| Reagents | Solvent | Temperature | Time | Product Isolated | Yield | Reference |
| Mercuric acetate | Toluene | Reflux | 1.5 hours | Mercury Compound | 85% | tamildigitallibrary.in |
| Mercuric acetate, 70% Perchloric acid | Glacial Acetic Acid | 25 °C | 90 mins | Tolylmercuric chlorides | 78% | lookchem.com |
This table is interactive. Click on the headers to sort the data.
Chemical Reactivity and Transformation Mechanisms of P Tolylmercuric Acetate
Electrophilic Substitution Reactions Involving p-Tolylmercuric Acetate (B1210297)
The aromatic ring of p-tolylmercuric acetate is susceptible to electrophilic attack, although the reactions often proceed via an initial attack on the mercury atom, followed by rearrangement or substitution. The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.comsavemyexams.comdalalinstitute.com
In the case of this compound, studies have shown that its reaction with nitrating agents involves a multi-step process. researchgate.net Rather than a direct nitration on the ring (nitrodemercuration), the reaction is believed to proceed through initial mercuration, followed by nitrosodemercuration to yield 4-nitrosotoluene, which is then oxidized to the final nitrotoluene product. researchgate.net This pathway highlights the role of the mercuric acetate group in directing the substitution reaction. researchgate.net
The reaction of this compound with nitrosating and nitrating agents can be summarized as follows:
Mercuration: The process often starts with the mercuration of the aromatic substrate, toluene (B28343), to form this compound. researchgate.net
Nitrosodemercuration: The compound reacts with nitrosation agents, leading to the replacement of the mercuric acetate group with a nitroso group (-NO). researchgate.net
Oxidation: The resulting nitrosotoluene is subsequently oxidized to form the corresponding nitrotoluene. researchgate.net
Cross-Coupling Reactions Catalyzed by this compound Derivatives
Organomercury compounds, including derivatives of this compound like p-tolylmercuric chloride, are significant in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon bonds. wiley-vch.de
This compound and its derivatives can act as precursors for the generation of active palladium catalysts required for cross-coupling reactions. acs.org In these processes, the organomercurial compound transfers its organic group (the p-tolyl group) to a palladium(II) salt, typically palladium acetate, to form a p-tolylpalladium intermediate. This transmetalation step is crucial for initiating the catalytic cycle. Commercially available palladium acetate itself is a common precursor, often existing as a trimer, Pd₃(CO₂CH₃)₆, which can be activated under reaction conditions. acs.org The use of this compound provides a direct route to generate the specific organopalladium species needed for the coupling.
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions, generally follows a well-established catalytic cycle involving three key steps: wiley-vch.denih.govuwindsor.ca
Oxidative Addition: A palladium(0) complex reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a square planar palladium(II) intermediate. nih.govuwindsor.ca
Transmetalation: The organomercurial, such as this compound, transfers its organic group (p-tolyl) to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate and a mercury salt byproduct. This is the key step where the p-tolylmercuric compound enters the cycle.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product and regenerating the active palladium(0) catalyst, which can then re-enter the cycle. nih.gov
Reaction conditions play a critical role in determining the efficiency, selectivity, and product distribution of palladium-mediated coupling reactions. Factors such as the solvent, ligands, base, and additives can significantly impact the outcome. illinois.edursc.org
In the specific case of couplings involving p-tolylmercuric derivatives and palladium acetate, the presence of an acid like perchloric acid has a pronounced effect. The acid accelerates the formation of the p-tolylpalladium intermediates. This acceleration can lead to a change in the product distribution. For instance, without acid, the reaction may slowly produce only the p,p'-bitolyl isomer. However, in the presence of perchloric acid, a mixture of bitolyl isomers is formed, including p,p'-bitolyl (as the major product) along with o,p'- and m,p'-bitolyls. This suggests that the acid mediates a destabilization of intermediates, which allows for alternative coupling pathways and results in the formation of different isomers.
Table 1: Effect of Perchloric Acid on Isomer Distribution in Palladium-Mediated Coupling
| Condition | Product(s) | Observation |
|---|---|---|
| Without Acid | p,p'-bitolyl | Slow formation of a single isomer. |
Carbonylation Reactions of p-Tolylmercury(II) Compounds
Carbonylation reactions involve the insertion of carbon monoxide (CO) into a chemical bond. Organomercury(II) compounds can undergo carbonylation, typically catalyzed by transition metals like palladium or rhodium, to produce carbonyl-containing compounds such as ketones and carboxylic acid derivatives. kyoto-u.ac.jpthieme-connect.de
Early studies on the carbonylation of compounds like p-tolylmercury(II) basic nitrate (B79036) reported low yields of the corresponding carboxylic acid or its derivatives, even under harsh reaction conditions. kyoto-u.ac.jpcore.ac.uk The proposed mechanism involves the in situ formation of an unstable acyl-mercury species (e.g., benzoyl-mercury species for phenylmercury (B1218190) compounds) through the insertion of CO into the carbon-mercury bond. kyoto-u.ac.jpcore.ac.uk
More efficient carbonylation of arylmercury(II) compounds to form symmetrical diaryl ketones can be achieved using palladium or rhodium catalysts in non-hydroxylic solvents. thieme-connect.de Rhodium-based catalysts are often preferred as they can reduce the formation of biaryl byproducts. thieme-connect.de The general utility of palladium-catalyzed carbonylation of aryl halides with CO and a nucleophile (like an alcohol or amine) is a well-established method for synthesizing a wide array of carbonyl compounds. nih.gov
Demercuration Reactions and Pathways
Demercuration refers to the removal of the mercury-containing group from a molecule. A common and synthetically important pathway for this transformation is reductive demercuration, often achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a basic solution. oup.comwikipedia.org
This reaction is the second step in the widely used oxymercuration-demercuration sequence for the Markovnikov hydration of alkenes. libretexts.orgmasterorganicchemistry.com In this sequence:
Oxymercuration: An alkene reacts with mercuric acetate in water, forming a stable organomercury intermediate where a hydroxyl group adds to the more substituted carbon and the acetoxymercury group adds to the less substituted carbon. wikipedia.orgmasterorganicchemistry.com
Demercuration: The intermediate is then treated with sodium borohydride. This step replaces the carbon-mercury bond with a carbon-hydrogen bond, yielding an alcohol. wikipedia.org The mechanism for this reductive elimination is complex and can involve free radicals. wikipedia.org
The thermal demercuration of organomercuric acetates, such as this compound, represents another pathway for the cleavage of the C-Hg bond. oup.com
Spectroscopic and Structural Characterization of P Tolylmercuric Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about molecular structure. For organomercury compounds like p-tolylmercuric acetate (B1210297), ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly informative.
The ¹⁹⁹Hg nucleus, with a spin of 1/2 and a natural abundance of approximately 16.87%, is well-suited for NMR studies, offering a wide chemical shift range that is highly sensitive to the mercury atom's coordination environment. huji.ac.il The chemical shifts in ¹⁹⁹Hg NMR are influenced by factors such as the nature of the organic and anionic ligands, solvent, concentration, and temperature. For arylmercuric compounds, the ¹⁹⁹Hg chemical shifts are known to span a significant range, providing insights into the electronic effects of the substituents on the aromatic ring. While a specific ¹⁹⁹Hg chemical shift for p-tolylmercuric acetate is not prominently reported, studies on various arylmercuric acetates would be necessary to establish trends and make definitive assignments.
Infrared (IR) and Raman Spectroscopy Investigations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and understanding the bonding within a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the acetate group, notably the strong C=O stretching vibration. The aromatic C-H stretching and bending vibrations, as well as the C-C stretching modes of the tolyl ring, would also be prominent features. The Hg-C and Hg-O stretching vibrations, typically found in the far-infrared region, are crucial for understanding the organometallic and coordination aspects of the molecule.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring and the Hg-C bond are often strong in the Raman spectrum. A comprehensive vibrational analysis, combining both IR and Raman data, would allow for a detailed assignment of the fundamental vibrational modes of this compound.
Mass Spectrometry in Elucidating Reaction Products and Isotopic Content
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In the context of this compound, mass spectrometry can be employed to confirm its molecular formula and to study its fragmentation patterns under ionization.
The isotopic distribution of mercury, with its several naturally occurring isotopes, would result in a characteristic pattern in the mass spectrum, aiding in the unambiguous identification of mercury-containing fragments. High-resolution mass spectrometry (HRMS) would enable the precise determination of the mass-to-charge ratio, further confirming the elemental composition.
Furthermore, mass spectrometry is an invaluable tool for analyzing the products of reactions involving this compound. By identifying the masses of the various species in a reaction mixture, it is possible to deduce the reaction pathways and identify intermediates and byproducts.
X-ray Crystallography of Organomercury(II) Compounds
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely available, the structural chemistry of related organomercury compounds offers significant insights. core.ac.uk
Organomercury(II) compounds of the type RHgX, where R is an organic group and X is an anionic ligand, typically exhibit a linear or nearly linear C-Hg-X geometry. wikipedia.org The Hg-C bond length is influenced by the nature of the organic group. core.ac.uk In the solid state, intermolecular interactions, often involving the mercury atom and heteroatoms from neighboring molecules, can lead to the formation of supramolecular structures. These secondary interactions can influence the coordination geometry around the mercury center, causing deviations from ideal linearity. core.ac.uk A crystal structure determination of this compound would be invaluable for precisely defining its molecular geometry and understanding its packing in the solid state.
Advanced Analytical Techniques for Purity and Identity Validation
Ensuring the purity and confirming the identity of a chemical compound are critical aspects of chemical research and application. A combination of analytical techniques is typically employed for this purpose. For this compound, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized for separation and quantification.
Applications of P Tolylmercuric Acetate in Academic Research
Reagent in Complex Organic Molecule Synthesis
The unique reactivity of p-tolylmercuric acetate (B1210297) has been harnessed by synthetic chemists to facilitate the construction of intricate molecular architectures. Its ability to participate in reactions that form new carbon-carbon bonds and to influence the stereochemical outcome of transformations makes it a valuable tool in organic synthesis.
Carbon-Carbon Bond Formation Methodologies
Organomercury compounds, including p-tolylmercuric acetate, are versatile intermediates in the formation of carbon-carbon bonds. A significant application lies in their use in palladium-catalyzed cross-coupling reactions. While the direct use of this compound in well-known named reactions like the Heck reaction is not extensively documented in readily available literature, the principles of organomercury chemistry suggest its potential as an arylating agent. In such reactions, the organomercurial would undergo transmetalation with a palladium catalyst to generate an arylpalladium species, which then participates in the catalytic cycle to form a new C-C bond with an alkene.
The general scheme for a Heck-type reaction involving an organomercurial is as follows:
Oxidative Addition: An aryl halide (or triflate) reacts with a Pd(0) catalyst.
Transmetalation: The organomercurial (R-Hg-X) transfers its organic group to the palladium center.
Migratory Insertion: The alkene inserts into the Pd-R bond.
β-Hydride Elimination: A β-hydrogen is eliminated to form the final product and a hydridopalladium species.
Reductive Elimination: The catalyst is regenerated.
While specific examples detailing this compound in this role are sparse in general literature, its utility as a source of a tolyl group in palladium-catalyzed processes is a recognized transformation in organometallic chemistry.
Stereoselective Syntheses
The influence of this compound in controlling the stereochemistry of organic reactions is an area of specialized research. While broad applications in asymmetric synthesis are not widely reported, its role in substrate-controlled diastereoselective reactions has been explored. The steric bulk and electronic properties of the tolylmercury group can influence the facial selectivity of reactions on a substrate to which it is attached. For instance, the addition of reagents to a molecule containing a this compound moiety may proceed from the less hindered face, leading to a preferred stereoisomer. However, specific, high-yielding, and generally applicable stereoselective methods employing this compound as a chiral auxiliary or catalyst are not prominently featured in mainstream organic synthesis literature.
Catalytic Roles in Organic Transformations
Beyond its stoichiometric use, this compound can also play a catalytic role in certain organic transformations, most notably in reactions involving the activation of unsaturated bonds and C-H bonds.
Oxymercuration Reactions
Oxymercuration is a classic electrophilic addition reaction that converts an alkene into an alcohol. The reaction is typically carried out using mercuric acetate (Hg(OAc)₂) in an aqueous solution. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of a water molecule. chemistrysteps.comyoutube.comyoutube.com This process is highly regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com A key advantage of this method is the prevention of carbocation rearrangements that can occur in acid-catalyzed hydration. wikipedia.orgchemistrysteps.com
While mercuric acetate is the most common reagent, other mercury(II) salts, including organomercury compounds like this compound, can also effect this transformation. The fundamental mechanism remains the same, involving the electrophilic attack of the mercury species on the alkene. The presence of the tolyl group in this compound can modulate the electrophilicity of the mercury center, potentially influencing the reaction rate. However, detailed comparative studies on the reactivity and selectivity of this compound versus mercuric acetate in oxymercuration are not extensively covered in general textbooks but are the subject of more specialized research. The anti-addition of the hydroxyl and mercury groups is a key stereochemical feature of the oxymercuration step. wikipedia.orgmasterorganicchemistry.com Subsequent demercuration with a reducing agent like sodium borohydride (B1222165) replaces the mercury group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com
| Alkene | Reagents | Product (after demercuration) | Regioselectivity |
| Propene | 1. Hg(OAc)₂ / H₂O 2. NaBH₄ | 2-Propanol | Markovnikov |
| 1-Butene | 1. Hg(OAc)₂ / H₂O 2. NaBH₄ | 2-Butanol | Markovnikov |
| Styrene | 1. Hg(OAc)₂ / H₂O 2. NaBH₄ | 1-Phenylethanol | Markovnikov |
This table illustrates the general outcome of oxymercuration-demercuration reactions.
C-H Bond Activation Studies
The activation and functionalization of otherwise inert C-H bonds is a significant area of modern chemical research. Palladium-catalyzed C-H activation is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. In many of these catalytic systems, an acetate ligand plays a crucial role by assisting in the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) pathway.
While this compound is not typically a direct catalyst for C-H activation, it can be involved in studies of these processes in several ways. For instance, it can be used to pre-functionalize a C-H bond via a mercuration reaction. The resulting arylmercury compound can then undergo transmetalation with a palladium catalyst, initiating a cross-coupling reaction. This two-step sequence represents an indirect method for C-H functionalization. Research in this area often focuses on the development of more direct, catalytic methods, but the well-established reactivity of organomercurials provides a benchmark for these newer transformations.
Biochemical Probe Applications
The high affinity of mercury for sulfur makes organomercuric compounds useful tools in biochemistry, particularly for the study of proteins. Thiol groups (-SH) of cysteine residues in proteins are important for their structure and function. This compound can be used as a reagent to specifically modify these thiol groups.
The reaction of this compound with a protein thiol results in the formation of a stable mercury-sulfur bond (mercaptide). This modification can be used to:
Quantify the number of accessible thiol groups: By measuring the amount of this compound that reacts with a protein sample, researchers can determine the number of free cysteine residues.
Inhibit enzyme activity: If a cysteine residue is part of an enzyme's active site, its modification by this compound can lead to inhibition of the enzyme, providing evidence for the role of that residue in catalysis.
Introduce a heavy atom for X-ray crystallography: The mercury atom is electron-dense and can be used as a heavy atom derivative to help solve the phase problem in X-ray crystallography of proteins.
Enzyme Inhibition Mechanisms via Thiol Modification
Organomercurials like this compound are known for their high affinity for thiol groups (-SH) present in the amino acid cysteine within proteins. This reactivity allows researchers to probe the role of specific cysteine residues in enzyme catalysis and structure. By modifying these thiol groups, scientists can induce conformational changes in enzymes, leading to their inhibition.
This targeted modification is a powerful technique for elucidating the structure-function relationship of thiol-dependent enzymes. The binding of this compound to a critical cysteine residue in the active site of an enzyme can block substrate access or disrupt the catalytic machinery, thereby inhibiting its activity. The study of such inhibition kinetics provides valuable data on the enzyme's mechanism of action.
Below is a table summarizing hypothetical kinetic data for the inhibition of a generic thiol-dependent enzyme by this compound.
| Substrate Concentration (mM) | Initial Velocity (µM/min) | Initial Velocity with this compound (µM/min) |
| 1 | 50 | 25 |
| 2 | 83 | 42 |
| 5 | 125 | 63 |
| 10 | 167 | 84 |
| 20 | 200 | 100 |
This is a hypothetical representation of enzyme inhibition data.
Cellular Process Modulation Studies for Mechanistic Insight
The reactivity of this compound with protein thiols extends beyond isolated enzymes to the complex environment of the cell. Cysteine residues are crucial for the function of a vast array of proteins involved in cellular signaling, including receptors, kinases, and transcription factors. By introducing this compound to cellular systems, researchers can modulate the activity of these proteins and observe the downstream consequences, thereby gaining mechanistic insights into cellular processes.
For instance, the modification of thiol groups in signaling proteins can alter their phosphorylation state or their ability to interact with other proteins, leading to the activation or inhibition of specific signaling pathways. These studies help to unravel the intricate networks that govern cell growth, differentiation, and communication. Although direct studies detailing the use of this compound for modulating specific cellular processes are not abundant in readily available literature, its properties as a thiol-modifying agent make it a potential tool for such investigations.
Environmental Mercury Speciation and Transformation Research
The environmental fate of mercury is a significant area of research. Organomercury compounds, including this compound, are studied to understand the processes of mercury speciation, transformation, and movement through ecosystems.
Fate and Transport of Organomercury Compounds in Ecosystems
Research in this area investigates how organomercury compounds like this compound are transported and transformed in the environment. Studies focus on processes such as volatilization, sorption to soil and sediment particles, and chemical or microbial degradation. Understanding the fate and transport of these compounds is crucial for predicting their environmental impact and developing remediation strategies. The tolyl group in this compound can influence its environmental behavior compared to other organomercury compounds, affecting its partitioning between water, soil, and air.
Bioaccumulation Mechanisms in Environmental Systems
A primary concern with mercury pollution is its ability to bioaccumulate in organisms and biomagnify up the food chain. Academic research utilizes organomercury compounds to study the mechanisms of uptake, distribution, and retention in various organisms. While specific data on the bioaccumulation of this compound is limited, studies with similar organomercury compounds provide a framework for understanding its potential behavior in environmental systems.
The following table presents hypothetical bioaccumulation factor (BAF) data for this compound in a model aquatic organism. The BAF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment.
| Tissue Type | Water Concentration (ng/L) | Tissue Concentration (ng/g) | Bioaccumulation Factor (L/kg) |
| Muscle | 10 | 1500 | 150,000 |
| Liver | 10 | 3500 | 350,000 |
| Gill | 10 | 2000 | 200,000 |
This is a hypothetical representation of bioaccumulation data.
Theoretical and Computational Studies on P Tolylmercuric Acetate Chemistry
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of organomercury compounds like p-Tolylmercuric acetate (B1210297). These methods provide valuable data on geometric parameters, charge distributions, and molecular orbitals, which are fundamental to understanding the compound's reactivity.
While specific DFT studies on p-Tolylmercuric acetate are not extensively documented in the literature, calculations on the closely related phenylmercuric acetate offer a strong comparative basis. For phenylmercuric acetate, quantum chemical calculations can determine key structural and electronic properties. These computed values provide a baseline for understanding the influence of the p-tolyl group in this compound, where the electron-donating methyl group is expected to modulate the electronic environment of the mercury center and the aromatic ring.
Table 1: Computed Properties of Arylmercuric Acetates
| Property | Phenylmercuric Acetate (Calculated/Reference) | This compound (Expected Trend) |
|---|---|---|
| Hg-C bond length (Å) | ~2.06 | Slightly shorter due to increased electron density on the aryl ring |
| C-Hg-O bond angle (°) | ~178 | Close to linear, minor deviations possible |
| Mulliken Charge on Hg | Positive, indicating electrophilicity | Slightly less positive due to the electron-donating methyl group |
| HOMO-LUMO Gap (eV) | | Expected to be slightly smaller, indicating higher reactivity |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. The reaction of arylmercuric salts with palladium acetate is a classic example of a transmetalation reaction, and studies on this reaction involving this compound have provided insights into the underlying mechanism.
An early investigation into the reaction of this compound with palladium acetate in acetic acid revealed that the reaction proceeds slowly at 90°C. However, the addition of perchloric acid significantly accelerates the reaction, allowing it to proceed at room temperature dss.go.th. This suggests that the reaction mechanism is sensitive to the acidity of the medium.
The proposed mechanism involves an electrophilic attack of the palladium species on the carbon-mercury bond of the this compound. Computational studies on similar organometallic reactions suggest that the reaction can proceed through a concerted metalation-deprotonation pathway. The role of perchloric acid is likely to protonate the acetate ligand, increasing the electrophilicity of the palladium center and facilitating the cleavage of the Hg-C bond.
Table 2: Key Steps in the Proposed Reaction of this compound with Palladium Acetate
| Step | Description | Role of Computational Modeling |
|---|---|---|
| 1. Ligand Protonation | In the presence of acid, the acetate ligand on palladium is protonated. | Calculation of the proton affinity of the acetate ligand and the resulting increase in the electrophilicity of the palladium center. |
| 2. Electrophilic Attack | The activated palladium species attacks the electron-rich tolyl group. | Identification of the transition state for the C-Hg bond cleavage and Pd-C bond formation. Calculation of the activation energy barrier. |
| 3. Transmetalation | Formation of a tolyl-palladium intermediate and a mercuric salt. | Characterization of the geometry and stability of the organopalladium intermediate. |
| 4. Product Formation | The tolyl-palladium intermediate undergoes further reactions (e.g., coupling). | Modeling the subsequent reaction pathways of the tolyl-palladium species. |
Ligand Effects and Stability Calculations in Organomercury Compounds
In this compound, the acetate ligand and the p-tolyl group are the primary ligands. The stability of the C-Hg bond is influenced by the electronic properties of the tolyl group. The electron-donating methyl group at the para position increases the electron density on the aromatic ring and, consequently, strengthens the C-Hg bond compared to phenylmercuric acetate.
Furthermore, the acetate ligand can be exchanged with other ligands, and computational chemistry can predict the thermodynamics and kinetics of these ligand exchange reactions. For instance, the replacement of the acetate ligand with a more strongly coordinating ligand would be expected to stabilize the organomercury compound.
Table 3: Calculated Parameters for Ligand Effects in Arylmercuric Compounds
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Bond Dissociation Energy (C-Hg) | The energy required to homolytically cleave the carbon-mercury bond. | Expected to be slightly higher than in phenylmercuric acetate due to the electron-donating tolyl group. |
| Ligand Binding Energy (Acetate) | The energy released upon coordination of the acetate ligand to the tolylmercury cation. | Provides a measure of the stability of the acetate complex. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and orbital interactions. | Can quantify the donor-acceptor interactions between the tolyl group, mercury, and the acetate ligand. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its behavior in solution, including solvation effects and intermolecular interactions.
In a solvent, molecules of this compound will interact with the solvent molecules and with each other. MD simulations can model these interactions and predict properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. These simulations can also shed light on the potential for aggregation or the formation of supramolecular structures in solution.
Table 4: Potential Insights from Molecular Dynamics Simulations of this compound
| Simulation Output | Information Gained | Expected Behavior for this compound |
|---|---|---|
| Radial Distribution Function (RDF) | Describes the structure of the solvent around the solute molecule. | In water, a well-defined hydration shell around the polar acetate group and hydrophobic interactions with the tolyl group would be expected. |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time, related to the diffusion coefficient. | Provides information about the mobility of the molecule in a given solvent. |
| Interaction Energy Analysis | Quantifies the strength of interactions between the solute and solvent molecules. | Can reveal the relative importance of electrostatic and van der Waals interactions in the solvation process. |
Future Research Directions and Unresolved Questions
Advancements in Sustainable Synthesis of Organomercury Compounds
The synthesis of organomercury compounds, including p-tolylmercuric acetate (B1210297), has traditionally relied on methods that are effective but raise significant environmental and safety concerns. The future of this field is contingent on the development of more sustainable synthetic pathways.
Atom Economy and Waste Reduction: A primary goal is to improve the atom economy of mercuration reactions. Future research will likely focus on catalytic systems that can achieve high yields with minimal excess reagents, thereby reducing mercury-containing waste streams. This includes the development of methods for the in-situ generation and recycling of mercury reagents.
Alternative Reaction Media: The exploration of greener solvents to replace traditional organic solvents is a key research direction. While organomercury compounds often have limited solubility in aqueous media, research into micellar catalysis or fluorous biphasic systems could offer viable alternatives that simplify product isolation and minimize solvent waste.
Biocatalysis and Bioremediation: An intriguing, albeit challenging, future direction is the potential for biocatalysis in C-Hg bond formation. While no enzymes are currently known to perform this reaction synthetically, the study of microbial mercury methylation could provide insights into novel catalytic mechanisms. libretexts.org More immediately, an interdisciplinary approach integrating synthetic chemistry with microbiology offers robust strategies for waste management. Microorganisms possessing the mer operon are capable of detoxifying organomercurials by cleaving the carbon-mercury bond and reducing Hg(II) to the less toxic elemental mercury (Hg(0)). nih.govresearchgate.net Future research will focus on harnessing these bacterial systems in bioreactors to treat waste generated from organomercury synthesis, creating a more closed-loop and environmentally responsible process.
| Research Area | Objective | Potential Approaches |
| Catalyst Development | Increase reaction efficiency and minimize mercury waste. | - Development of recyclable mercury catalysts. - High-turnover catalytic systems. |
| Green Solvents | Reduce reliance on hazardous organic solvents. | - Aqueous micellar catalysis. - Fluorous biphasic systems. - Supercritical fluids. |
| Bioremediation | Detoxify mercury-containing waste streams from synthesis. | - Use of bacteria with the mer operon in bioreactors. - Enzyme immobilization for targeted waste treatment. |
Exploration of Novel Catalytic Applications beyond Established Reactions
While organomercurials like p-tolylmercuric acetate are known intermediates in certain palladium-catalyzed cross-coupling reactions, their catalytic potential remains underexplored due to their toxicity and the prevalence of less hazardous alternatives like organoboron and organotin compounds. wikipedia.orgzenodo.org Future research must focus on identifying niche applications where the unique reactivity of the C-Hg bond provides a distinct advantage.
Specialized Cross-Coupling Reactions: Research could be directed towards cross-coupling reactions that are difficult to achieve with other organometallics. The distinct transmetalation potential of organomercurials might enable unique C-C bond formations in the synthesis of complex natural products or pharmaceuticals where other methods fail. The selectivity of these reactions can sometimes be enhanced in the presence of halide ions. wikipedia.org
Carbene Chemistry: Compounds such as phenyl(trichloromethyl)mercury (B1584556) serve as valuable reagents for generating dichlorocarbene. wikipedia.org Future work could explore the synthesis and application of analogous tolyl-mercury carbene precursors, potentially offering altered reactivity or selectivity in cyclopropanation and other carbene-mediated transformations.
Catalysis in Polymer Synthesis: The potential for organomercury compounds to act as initiators or catalysts in polymerization reactions is largely unexplored. Research could investigate their utility in ring-opening polymerizations or in the synthesis of specialty polymers where the incorporation of a heavy atom like mercury could impart unique optical or electronic properties.
Deeper Understanding of Reaction Selectivity and Stereochemistry in Organomercury Chemistry
Achieving high levels of selectivity (regio-, chemo-, and stereo-) is a central goal in modern synthetic chemistry. For organomercury reactions, significant questions remain, and addressing them is crucial for enhancing their synthetic utility.
Regioselectivity in Aromatic Mercuration: The direct mercuration of aromatic compounds like toluene (B28343) can yield a mixture of ortho, meta, and para isomers, with the distribution being sensitive to reaction conditions. libretexts.org A deeper mechanistic understanding is needed to control this regioselectivity. Future research will likely involve computational modeling and detailed kinetic studies to elucidate the transition states of the electrophilic aromatic substitution. This knowledge could enable the rational design of directing groups or catalysts that can favor the formation of a single desired isomer, such as the para-isomer in this compound.
Developing Milder and More Stereospecific Reducing Agents: The search for new reagents to replace NaBH4 that can cleave the C-Hg bond with retention of configuration is a key unresolved issue.
Asymmetric Oxymercuration: The development of chiral ligands for the mercury center to induce enantioselectivity in the initial addition step is a significant challenge in asymmetric catalysis. acs.orgnih.gov Success in this area would dramatically increase the value of this transformation for synthesizing chiral alcohols and ethers.
| Reaction Type | Unresolved Question | Future Research Approach |
| Aromatic Mercuration | How to control ortho/meta/para regioselectivity? | - Computational modeling of transition states. - Development of sterically demanding or electronically-tuned mercury reagents. - Use of novel directing groups. |
| Oxymercuration | How to achieve enantioselectivity? | - Design and synthesis of chiral ligands for mercury. - Exploration of chiral auxiliaries on the alkene substrate. |
| Demercuration | How to ensure complete stereospecificity in the reduction step? | - Investigation of non-radical reduction pathways. - Development of new reducing agents that avoid radical intermediates. |
Interdisciplinary Research Opportunities in Materials Science and Green Chemistry
The future of organomercury chemistry will benefit significantly from collaboration with other scientific disciplines, particularly materials science and green chemistry.
Materials Science: The incorporation of heavy atoms like mercury into materials can lead to interesting properties, such as high refractive indices, phosphorescence, or unique electronic behavior. Due to toxicity concerns, research in this area has been limited. However, future opportunities may exist in highly specialized, contained applications.
Organomercury-Containing Polymers: Research could focus on synthesizing polymers with p-tolylmercuric units either in the backbone or as pendant groups. These materials could be investigated for applications in advanced optics or as precursors to mercury-containing nanoparticles with controlled size and distribution.
Semiconducting Materials: Organomercury compounds are related to inorganic mercury semiconductors like mercury cadmium telluride. wikipedia.org Interdisciplinary research could explore the synthesis of hybrid organic-inorganic materials derived from compounds like this compound for potential use in infrared detectors or other electronic devices.
Green Chemistry: Beyond sustainable synthesis, green chemistry offers a framework for managing the entire lifecycle of organomercury compounds.
Advanced Bioremediation Systems: Collaboration between chemists and environmental microbiologists is crucial for developing next-generation bioremediation technologies. This includes genetically engineering bacteria with enhanced organomercurial lyase activity or designing biofilm-based reactors for more efficient and scalable detoxification of mercury waste. nih.govresearchgate.net
Mercury Sensing and Sequestration: There is an opportunity to design new materials for the selective detection and capture of organomercury compounds from the environment. This could involve creating polymers with specific binding sites for aryl-mercury species, leveraging the principles of molecular imprinting or coordination chemistry.
Q & A
Basic: What are the established synthetic protocols for p-tolylmercuric acetate, and how do reaction conditions influence product purity?
The synthesis of p-tolylmercuric acetate typically involves reacting mercury di-p-tolyl with nitrogen trioxide or tetroxide, analogous to methods for phenylmercuric compounds . Purification is achieved via recrystallization from alcohol and benzene, yielding rhombic prisms with a melting point of 153°C. Solubility is lower in common solvents compared to phenylmercuric derivatives, necessitating careful solvent selection . Key variables affecting purity include reaction temperature (room temperature vs. elevated) and stoichiometric ratios of mercury precursors to oxidizing agents.
Advanced: How does the presence of perchloric acid modulate the reaction kinetics and isomer distribution in palladium-catalyzed coupling reactions involving this compound?
In palladium acetate-mediated reactions, p-tolylmercuric acetate forms p-tolylpalladium acetate intermediates. Without perchloric acid, the reaction proceeds slowly, exclusively yielding p,p'-bitolyl due to the stability of the palladium intermediate. Introducing perchloric acid accelerates the reaction and alters isomer distribution, producing ~70% p,p'-bitolyl alongside o,p'- and m,p'-isomers . This suggests acid-mediated destabilization of intermediates, enabling competitive pathways. Kinetic studies (e.g., time-resolved NMR) are recommended to quantify rate constants and identify transition states.
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- Melting point analysis : Confirms purity (153°C for the acetate derivative) .
- X-ray crystallography : Resolves structural details (e.g., rhombic prism morphology) .
- NMR spectroscopy : Identifies aryl and acetate proton environments, with shifts influenced by mercury’s electron-withdrawing effects.
- Elemental analysis : Verifies Hg and C/H/O stoichiometry.
Contaminants like unreacted mercury di-p-tolyl can be detected via TLC or HPLC .
Advanced: How can researchers resolve contradictions in reported isomer ratios from cross-coupling reactions involving this compound?
Discrepancies in isomer ratios (e.g., 70% p,p' vs. lower yields in other studies) may arise from:
- Catalyst loading : Excess Pd(OAc)₂ may promote side reactions.
- Acid concentration : Variable perchloric acid amounts alter intermediate stability .
- Temperature effects : Higher temperatures favor thermodynamic products (e.g., meta isomers in cresol acetate synthesis) .
Methodological solutions include: - Replicating conditions with controlled variables (e.g., acid molarity, Table IV in ).
- Computational modeling (DFT) to predict isomer stability.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicological data for p-tolylmercuric acetate is limited, analogies to phenylmercuric acetate suggest risks of acute mercury poisoning (e.g., hypotension, gastrointestinal distress) . Essential precautions:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid aqueous waste disposal; employ mercury-specific chelators for spill containment.
- Monitor air quality for mercury vapor using atomic absorption spectroscopy.
Advanced: What mechanistic insights can be gained from studying the thermal decomposition of this compound derivatives?
Thermal treatment of p-tolylmercuric-2:4:6-trinitrobenzoate at 220–230°C produces p-tolylmercuric-2:4:6-trinitrophenyl (m.p. 192°C), indicating decarboxylation and aryl radical recombination . Isotopic labeling (e.g., deuterated solvents) and EPR spectroscopy could track radical intermediates. Comparative studies with phenyl analogs may reveal steric and electronic effects of the p-tolyl group on decomposition pathways.
Basic: How does the solubility profile of this compound impact its utility in organic synthesis?
The compound’s limited solubility in polar solvents (e.g., water, ethanol) restricts its use in homogeneous reactions. However, solubility in benzene facilitates its application in Friedel-Crafts or coupling reactions requiring non-polar media. Pre-dissolution in hot benzene followed by slow cooling enhances crystallinity for controlled reactivity .
Advanced: What strategies optimize the catalytic efficiency of this compound in C–H activation reactions?
Enhancement approaches include:
- Co-catalyst systems : Combining with Lewis acids (e.g., BF₃) to polarize C–H bonds.
- Solvent engineering : Using acetic acid to solubilize Pd(OAc)₂ and stabilize intermediates .
- Substrate pre-functionalization : Introducing directing groups (e.g., pyridyl) to regioselectively guide mercury insertion.
Kinetic profiling (e.g., Eyring plots) under varied conditions can identify rate-limiting steps.
Basic: What are the documented applications of this compound in synthesizing organometallic complexes?
The compound serves as a mercury transfer agent in synthesizing:
- Heterobiaryl complexes : Via cross-coupling with Pd or Ni catalysts .
- Trinitroaryl derivatives : Through acid-catalyzed esterification .
Its steric bulk (from the p-tolyl group) can hinder undesired side reactions in crowded coordination environments.
Advanced: How can researchers address gaps in thermodynamic data (e.g., Henry’s Law constants, enthalpy of formation) for this compound?
While data for ethyl acetate exists (e.g., ΔrH° = 1543 kJ/mol via EIAE ), analogous studies for p-tolylmercuric acetate require:
- Calorimetry : Measure heat of reaction in controlled syntheses.
- Gas-phase studies : Use mass spectrometry to determine proton affinity and bond dissociation energies.
- Solubility trials : Quantify partition coefficients in solvent-water systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
